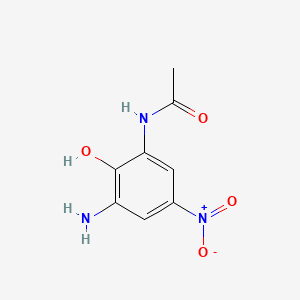
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide is an organic compound with a complex structure that includes an acetamide group attached to a substituted phenyl ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of amino, hydroxy, and nitro functional groups on the phenyl ring makes it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acetamidation. One common method includes the nitration of 3-amino-2-hydroxyaniline to introduce the nitro group at the 5-position. This is followed by the reaction with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and hydroxy groups can participate in electrophilic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a diamino derivative.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide involves its interaction with biological molecules through its functional groups. The amino and hydroxy groups can form hydrogen bonds with proteins and nucleic acids, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Acetamide, N-(3-nitrophenyl)-
- Acetamide, N-(2-hydroxy-5-nitrophenyl)-
- Acetamide, N-(2-hydroxy-3-nitrophenyl)-
Comparison: N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for a broader range of chemical reactions and biological interactions compared to its analogs
Propiedades
Número CAS |
6358-63-0 |
|---|---|
Fórmula molecular |
C8H9N3O4 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
N-(3-amino-2-hydroxy-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O4/c1-4(12)10-7-3-5(11(14)15)2-6(9)8(7)13/h2-3,13H,9H2,1H3,(H,10,12) |
Clave InChI |
JBYMSNCIQHSWOD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1O)N)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1O)N)[N+](=O)[O-] |
Key on ui other cas no. |
6358-63-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















